molecular formula C12H17NS B1379186 2-[2-(Thiophen-2-yl)ethenyl]azepane CAS No. 1461726-86-2

2-[2-(Thiophen-2-yl)ethenyl]azepane

Cat. No.: B1379186
CAS No.: 1461726-86-2
M. Wt: 207.34 g/mol
InChI Key: XTLXNAKRNJSIHK-BQYQJAHWSA-N
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Description

2-[2-(Thiophen-2-yl)ethenyl]azepane is a synthetic organic compound of interest in medicinal chemistry and pharmacology research. It features a unique structure combining an azepane ring, a seven-membered nitrogen-containing heterocycle known for its conformational flexibility, with a thiophene heterocycle via an ethenyl linker. The thiophene ring is a prominent scaffold in drug discovery, noted for its role in compounds with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties . The 2-thienyl group is particularly significant as it is more efficient than a phenyl group at delocalizing an adjacent positive charge, which can influence the molecule's electronic properties and its interaction with biological targets . This molecular architecture makes this compound a valuable intermediate or building block for constructing more complex molecules. Its primary research applications include use as a lead compound in hit-to-lead optimization campaigns, a precursor in the synthesis of combinatorial libraries for high-throughput screening, and a chemical probe for investigating novel biological pathways. Researchers can leverage its structure to explore structure-activity relationships (SAR), particularly around the azepane nitrogen and the thiophene ring. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-2-5-11(13-9-3-1)7-8-12-6-4-10-14-12/h4,6-8,10-11,13H,1-3,5,9H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLXNAKRNJSIHK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(NCC1)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Thiophen 2 Yl Ethenyl Azepane and Analogous Azepane Systems

Strategic Approaches to the Azepane Ring System Elaboration

The construction of the azepane core is a key challenge in synthetic organic chemistry. nih.gov While less common than their five- and six-membered counterparts (pyrrolidine and piperidine), azepanes offer access to a unique and underexplored area of three-dimensional chemical space. nih.govresearchgate.net General strategies for their synthesis include ring-expansion reactions, cyclization of linear precursors, and the functionalization of existing azepane scaffolds. researchgate.netresearchgate.net

Ring expansion reactions provide a powerful method for converting more readily available five- or six-membered rings into the seven-membered azepane system. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and yield through the ring expansion of piperidine (B6355638) precursors. researchgate.netrsc.org Other notable methods include:

Photochemical Dearomative Ring Expansion: A modern approach allows for the synthesis of complex azepanes from simple nitroarenes. This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system that can be subsequently hydrogenated to the saturated azepane. nih.govresearchgate.net

Cascade Ring Expansion: Linear olefinic aziridines can be converted into azepanes through a cascade reaction initiated by a bromine source like N-bromosuccinimide (NBS). This process involves the formation of a cyclic aziridinium (B1262131) ion intermediate which undergoes stereoselective ring-opening to yield the azepane structure. rsc.org

Iodine-Mediated Ring Expansion: Pyridine rings can be expanded to form azepines using iodine in the presence of air, a method demonstrated with a wide scope of substrates. acs.org

Cyclization reactions are also fundamental to azepane synthesis. Ring-closing metathesis (RCM) of suitable diene precursors is a common and effective strategy. nih.govorganic-chemistry.org Additionally, intramolecular reductive amination of sugar-derived dialdehydes has been used to create polyhydroxylated azepanes. nih.gov A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines also provides an efficient route to functionalized azepine derivatives. nih.gov

Controlling the stereochemistry of the azepane ring is crucial for developing specific, biologically active compounds. Several stereoselective strategies have been developed:

Substrate-Controlled Synthesis: Diastereomerically pure azepanes can be obtained via piperidine ring expansion, where the stereochemistry of the starting material dictates the outcome. researchgate.netrsc.org Computational studies, such as semiempirical molecular orbital calculations, can help predict the regiochemistry and stereochemistry of this process. rsc.org

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity. For example, a (-)-sparteine-mediated asymmetric lithiation-conjugate addition sequence has been used to generate enantioenriched enecarbamates, which serve as key intermediates for synthesizing polysubstituted azepanes with multiple stereocenters. thieme-connect.de

Tethered Aminohydroxylation: An osmium-catalyzed tethered aminohydroxylation reaction on sugar-derived allylic alcohols allows for the formation of a new C–N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepane iminosugars. nih.gov

Introduction of the Thiophen-2-yl)ethenyl Moiety

Once the azepane core is established, the next critical phase is the introduction of the (thiophen-2-yl)ethenyl side chain at the C2 position. This is typically achieved through carbon-carbon bond-forming reactions that create the ethenyl (vinyl) linkage.

The Wittig reaction and its variants are classic and reliable methods for olefination. masterorganicchemistry.comlibretexts.org This approach involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.org For the synthesis of 2-[2-(Thiophen-2-yl)ethenyl]azepane, this would likely involve the reaction between an azepane-2-yl-derived phosphonium (B103445) ylide and thiophene-2-carbaldehyde.

Wittig Reaction: The reaction between an aldehyde and a phosphonium ylide creates an alkene with a high degree of regiochemical control. libretexts.org The stereoselectivity (E/Z ratio) of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. The HWE reaction often provides excellent E-selectivity for the newly formed double bond and uses reagents that are easily separated from the product, simplifying purification.

Table 1: Comparison of Wittig and HWE Reactions for Olefination

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (forms Ylide) Phosphonate Ester (forms Carbanion)
Byproduct Triphenylphosphine oxide Water-soluble phosphate (B84403) ester
Purification Can be difficult Generally easier

| Stereoselectivity | Variable (E/Z mixtures common) | Often high E-selectivity |

Olefin metathesis is another powerful tool for forming carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). organic-chemistry.orgwikipedia.org Cross-metathesis between a 2-vinylazepane precursor and a suitable thiophene (B33073) derivative, such as 2-vinylthiophene, could furnish the desired product. sigmaaldrich.com The reaction equilibrium can be shifted towards the product by removing the gaseous ethene byproduct. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds between aromatic systems and other organic fragments. nih.gov These methods could be employed to attach the thiophene ring to a pre-formed vinylazepane moiety.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (e.g., a thiophene boronic acid) with an organohalide (e.g., a 2-(2-haloethenyl)azepane) in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Thiophene-based compounds are stable and readily available precursors for such couplings. nih.govmdpi.com

Heck Coupling: This reaction could potentially form the ethenyl linkage by coupling a 2-halothiophene with 2-vinylazepane.

Other Couplings: The Stille coupling (using organotin reagents) and Sonogashira coupling (using terminal alkynes, which would require subsequent reduction) are also viable, though less common for this specific transformation due to the toxicity of tin reagents and the extra step required for the Sonogashira approach. mdpi.com

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Substrate 1 Substrate 2 Catalyst System (Typical)
Suzuki-Miyaura Organohalide (R-X) Boronic Acid/Ester (R'-B(OR)₂) Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Alkene Organohalide (Ar-X) Pd(OAc)₂, Ligand (e.g., PPh₃), Base

| Stille | Organohalide (R-X) | Organostannane (R'-SnR"₃) | Pd(PPh₃)₄ |

Synthesis of Key Precursors and Synthetic Intermediates

For a Wittig-type approach , two main precursors are required:

Thiophene-2-carbaldehyde: This is a commercially available and relatively inexpensive starting material.

An (Azepan-2-ylmethyl)phosphonium Salt: This intermediate is not typically available commercially and must be synthesized. A plausible route involves the conversion of a protected azepane-2-methanol to the corresponding alkyl halide (e.g., via an Appel reaction), followed by an SN2 reaction with a phosphine, such as triphenylphosphine. libretexts.orgyoutube.com The resulting phosphonium salt can then be deprotonated with a strong base (e.g., n-butyllithium or sodium hydroxide) to generate the reactive ylide in situ. libretexts.orgyoutube.com

For a cross-coupling approach (e.g., Suzuki), the necessary precursors would be:

A 2-Halothiophene or Thiophene Boronic Acid: 2-Bromothiophene and thiophene-2-boronic acid are common, commercially available reagents used in Suzuki couplings. nih.govmdpi.com

A Functionalized 2-Alkenylazepane: This could be either a 2-vinylazepane (for Heck coupling) or a 2-(2-haloethenyl)azepane or its boronic ester equivalent (for Suzuki coupling). The synthesis of these intermediates would likely start from a protected azepane-2-carboxaldehyde or a related functional group that can be converted into the vinyl moiety.

The synthesis of N-substituted azepanes can also be achieved through methods like the reductive amination of halogenated secondary cyclopropylamines, which triggers ring cleavage to form functionalized azepanes. rsc.org Furthermore, gold-on-ceria catalysts have been used for the aerobic dehydrogenative aromatization of cyclohexenone precursors with azepane to form N-aryl azepane derivatives. acs.orgacs.org

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

The synthesis of azepane derivatives is often improved by fine-tuning reaction parameters such as catalyst systems, solvents, and temperature. While specific data for this compound is not extensively detailed in the available literature, optimizations for analogous azepane syntheses provide valuable insights.

For instance, in the synthesis of dibenzo[b,d]azepines through palladium(II)-catalyzed cyclization/addition, the choice of catalyst and acid is critical. A study found that using Pd(OAc)₂ as the catalyst increased the yield to 74%. Further optimization with acids like TfOH and PhSO₃H resulted in yields of 82% and 77%, respectively. rsc.org Ligand selection also plays a significant role; the use of bipyridine derivatives as ligands led to yields of up to 91%. rsc.org

In another example involving the synthesis of trifluoromethylated azepine-2-carboxylate derivatives via Cu(I)-catalyzed tandem amination/cyclization, the reaction conditions were systematically optimized. The ideal conditions were found to be heating a mixture of allenyne and 1.2 equivalents of aniline (B41778) with a 10 mol% catalyst loading in dioxane at 70°C for 6 hours. nih.gov Decreasing the catalyst loading or altering the temperature led to lower yields. nih.gov

The synthesis of azepane derivatives through gold-catalyzed aerobic dehydrogenative aromatization also highlights the importance of the catalytic system. The use of Au/CeO₂ as a catalyst was found to be crucial for the selective synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenones and amines, including azepane. acs.org The reaction is sensitive to the atmosphere, requiring oxygen as the terminal oxidant. acs.org

The following interactive table summarizes the optimized reaction conditions for the synthesis of various azepane analogues.

ProductCatalystLigandSolventTemperature (°C)Yield (%)Reference
Dibenzo[b,d]azepinePd(OAc)₂Bipyridine derivative (L5)-10091 rsc.org
CF₃-containing azepine-2-carboxylateCu(MeCN)₄PF₆-Dioxane7065 nih.gov
m-Phenylenediamine derivative from azepaneAu/CeO₂-Toluene110- acs.org

Modifications of Established Synthetic Routes for Azepane Derivatives

Modifications to established synthetic routes for azepane derivatives aim to improve efficiency, yield, and access to a wider range of molecular structures. These modifications often involve exploring new catalytic systems or altering the sequence of reactions.

One notable modification is the photochemical dearomative ring expansion of nitroarenes to synthesize complex azepanes. This method, mediated by blue light at room temperature, transforms a six-membered benzene ring into a seven-membered azepane ring system, followed by hydrogenolysis. researchgate.net This two-step process provides a novel route to azepane analogues of piperidine-containing drugs. researchgate.net

Another innovative approach involves the formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene. This migration–annulation protocol allows for the efficient synthesis of azepane derivatives with good functional group tolerance. acs.orgnih.gov

The synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. This strategy forms the new C–N bond with complete regio- and stereocontrol. acs.org A subsequent intramolecular reductive amination affords the desired azepane ring. acs.org Modifications to this route, such as using microwave irradiation for hydrolysis, have been shown to improve yields and reduce reaction times. nih.gov

Furthermore, N-propargylamines have been identified as versatile building blocks for the synthesis of 1,4-oxazepane (B1358080) and 1,4-diazepane cores, highlighting the exploration of alternative starting materials to access azepane-related structures. rsc.org

The following table outlines some of the modifications to established synthetic routes for azepane derivatives.

Synthetic StrategyKey ModificationStarting MaterialProductReference
Photochemical DearomatizationBlue light mediated ring expansionNitroarenesComplex azepanes researchgate.net
Migration-Annulationα-imino rhodium carbene initiated 1,3-migration-Azepane derivatives acs.orgnih.gov
Tethered AminohydroxylationOsmium-catalyzed reactionAllylic alcoholsPolyhydroxylated azepanes acs.org
Cyclization from N-propargylaminesUse of versatile building blocksN-propargylamines1,4-Oxazepane and 1,4-diazepane cores rsc.org

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 2 2 Thiophen 2 Yl Ethenyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, no published experimental NMR data could be located for 2-[2-(Thiophen-2-yl)ethenyl]azepane.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The number of signals would indicate the number of unique carbon atoms, and their chemical shifts would offer insights into their functional groups and hybridization states.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing detailed correlations between atoms. COSY (Correlation Spectroscopy) would identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, thereby piecing together the molecular skeleton. Without experimental data, these analyses remain speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands would be expected for the C-H bonds of the aliphatic azepane ring, the C=C bond of the ethenyl group, and the characteristic absorptions of the thiophene (B33073) ring. However, no experimentally obtained IR spectrum for this compound has been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

While experimental mass spectra are not available, predicted data for 2-[(E)-2-thiophen-2-ylethenyl]azepane can be found in databases such as PubChemLite. uni.lu The predicted monoisotopic mass is 207.10817 Da. uni.lu Predicted m/z (mass-to-charge ratio) values for various adducts are also available, which can be a useful reference for future experimental work. uni.lu

Predicted Mass Spectrometry Data for 2-[(E)-2-thiophen-2-ylethenyl]azepane

Adduct Predicted m/z
[M+H]⁺ 208.11545
[M+Na]⁺ 230.09739
[M-H]⁻ 206.10089
[M+K]⁺ 246.07133

(Data sourced from PubChemLite) uni.lu

Chromatographic Methods for Separation, Purification, and Purity Determination (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for these purposes.

Although no specific methods for the purification and analysis of this compound have been published, the scientific literature contains numerous examples of HPLC methods used for the analysis of related thiophene derivatives. These methods often utilize reversed-phase columns with solvent systems consisting of water and acetonitrile, often with additives like trifluoroacetic acid. nih.gov The retention time of the compound would be a key parameter for its identification and quantification.

Advanced Structural Characterization and Solid State Investigations of 2 2 Thiophen 2 Yl Ethenyl Azepane Derivatives

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. For derivatives of 2-[2-(Thiophen-2-yl)ethenyl]azepane, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration of stereocenters and the preferred molecular conformation in the solid state.

The azepane ring itself can adopt various conformations, such as chair, twist-chair, or twist-boat forms, depending on the substituents and the crystalline environment. nih.gov X-ray analysis reveals which of these conformations is energetically favored in the crystal. The data obtained from X-ray crystallography is typically summarized in a crystallographic information file (CIF) and can be presented in tabular format, as illustrated below for a hypothetical derivative.

Table 1: Illustrative Crystallographic Data for a this compound Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1324.5
Z 4

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in the Crystalline State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps various properties onto a molecular surface, providing a detailed picture of the crystal packing environment. For this compound derivatives, this analysis can highlight the key interactions that stabilize the crystal structure.

The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. The normalized contact distance (dnorm) is a key parameter mapped onto this surface, where red regions indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For thiophene-containing compounds, common interactions include H···H, C···H/H···C, and interactions involving heteroatoms like sulfur and nitrogen. nih.govmdpi.com For example, in a related thiophene (B33073) derivative, H···H contacts were found to be the most significant contributors to the crystal packing. nih.gov The presence of the azepane ring introduces the possibility of N-H···X hydrogen bonds (where X is an acceptor atom), which would appear as distinct features in the fingerprint plot.

Table 2: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
H···H 40.5
C···H/H···C 25.2
S···H/H···S 12.8
N···H/H···N 8.5

Polymorphism and Co-crystallization Studies of Related Azepane Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties, such as solubility, stability, and melting point. ijsra.netnih.gov Azepane-containing compounds, due to their conformational flexibility and potential for various intermolecular interactions, may exhibit polymorphism. researchgate.net The formation of different polymorphs can often be controlled by varying crystallization conditions, such as the choice of solvent. researchgate.net For example, in a related diazepine (B8756704) derivative, two different polymorphs were obtained by using solvents of different polarities. researchgate.net

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another strategy to modify the physicochemical properties of a compound. youtube.com By selecting appropriate co-formers that can interact with the this compound moiety through hydrogen bonding or other non-covalent interactions, it may be possible to create novel solid forms with improved characteristics. The history of co-crystals dates back to the 19th century, with significant advancements in their systematic study in recent decades. ijsra.netyoutube.com Studies on related heterocyclic systems have shown that co-crystallization can lead to the formation of robust supramolecular synthons that define the resulting crystal structure. acs.org

Investigating both polymorphism and co-crystallization of this compound derivatives is a promising avenue for tailoring their solid-state properties for specific applications.

Table 3: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Chemistry Investigations of 2 2 Thiophen 2 Yl Ethenyl Azepane

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies (e.g., DFT/B3LYP)

Density Functional Theory (DFT) has become a standard tool for the computational study of molecular systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost. nih.gov For 2-[2-(Thiophen-2-yl)ethenyl]azepane, DFT calculations, particularly at the B3LYP level of theory with a suitable basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related thiophene (B33073) derivatives have demonstrated the utility of DFT in predicting molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov For instance, the planarity of the thiophene ring and the conformational flexibility of the seven-membered azepane ring are key structural features that would be elucidated through DFT optimization.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com

For this compound, molecular orbital analysis would likely show that the HOMO is predominantly localized on the electron-rich thiophene ring and the ethenyl bridge, which are rich in π-electrons. Conversely, the LUMO may be distributed over the ethenyl linker and the thiophene ring. The azepane ring, being a saturated aliphatic system, is expected to have less contribution to the frontier orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Table 1: Theoretical Molecular Orbital Properties of this compound

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates good electron-donating ability, with electron density likely concentrated on the thiophene-ethenyl moiety.
LUMO Energy Relatively lowSuggests a capacity to accept electrons, with the LUMO likely distributed across the π-conjugated system.
HOMO-LUMO Gap Moderate to smallA smaller gap would imply higher chemical reactivity and lower kinetic stability. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations would be particularly valuable for exploring the conformational landscape of the flexible seven-membered azepane ring. The azepane ring can adopt various chair and boat conformations, and MD simulations can reveal the predominant conformations and the energy barriers between them. Furthermore, these simulations can illustrate how the molecule behaves in a physiological environment, which is crucial for understanding its potential biological activity.

Molecular Docking Studies for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). nih.govresearchgate.net

In the context of this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For instance, given the structural similarities to known bioactive molecules, it could be docked into the active sites of enzymes or receptors implicated in various diseases. The results of docking studies, typically expressed as a docking score, provide an estimate of the binding affinity. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the receptor. nih.gov For example, the thiophene ring could engage in π-π stacking interactions with aromatic residues in a binding pocket, while the nitrogen atom of the azepane ring could act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jchemlett.com These models are built by finding a statistical relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity.

Molecular Descriptors Generation and Selection

To build a QSAR model for a series of compounds related to this compound, a crucial first step is the generation and selection of relevant molecular descriptors. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties.

Once a large pool of descriptors is generated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select a subset of descriptors that best correlate with the biological activity and to build the QSAR model. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts. researchgate.net

Statistical Modeling Approaches (e.g., Multiple Linear Regression)

In the computational investigation of novel chemical entities, statistical modeling plays a crucial role in establishing a quantitative relationship between the structural features of a molecule and its biological activity or physicochemical properties. One of the most common and well-established methods in this domain is Multiple Linear Regression (MLR). While specific MLR studies focused exclusively on this compound are not extensively documented in publicly available research, the principles of this approach are widely applied to analogous thiophene-containing compounds for the development of Quantitative Structure-Activity Relationship (QSAR) models.

The primary goal of an MLR-based QSAR study is to develop a linear equation that can predict the activity of new compounds based on the calculation of various molecular descriptors. These descriptors are numerical values that characterize the topological, electronic, steric, and hydrophobic properties of a molecule.

For a series of related compounds, such as derivatives of this compound, a typical MLR model would take the following form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Activity is the dependent variable, representing a measurable biological effect (e.g., enzyme inhibition, receptor binding affinity).

D₁, D₂, ..., Dₙ are the independent variables, which are the calculated molecular descriptors.

c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis, indicating the weight or contribution of each descriptor to the activity.

c₀ is the regression constant.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. For thiophene derivatives, research has shown that electronic and steric parameters often play a significant role in their biological activity.

Detailed Research Findings from Analogous Thiophene Compounds

In such studies, a dataset of compounds with known activities is compiled. For each compound, a wide range of molecular descriptors are calculated using computational chemistry software. Statistical methods are then used to select the most relevant descriptors and to build the regression model. The predictive power of the resulting model is then rigorously validated using both internal and external sets of compounds.

The table below illustrates the types of molecular descriptors that are commonly employed in the development of QSAR models for heterocyclic compounds like thiophene derivatives.

Descriptor ClassSpecific Descriptor ExampleDescriptionPotential Relevance to this compound
Electronic Energy of LUMO (ELUMO)Represents the energy of the lowest unoccupied molecular orbital; indicates the propensity of the molecule to act as an electron acceptor.Could be important for interactions with biological targets where charge transfer is involved.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the ability to pass through biological membranes, as well as electrostatic interactions with a receptor.
Steric/Topological Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Relates to the overall size of the molecule, which can affect how it fits into a binding site.
Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.Can be indicative of the potential for van der Waals interactions with a target.
Hydrophobic LogP (Partition Coefficient)The logarithm of the ratio of the concentrations of the compound in a two-phase system of n-octanol and water.A key indicator of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of a statistically significant MLR model for a series of compounds related to this compound would allow researchers to:

Predict the biological activity of newly designed, yet unsynthesized, analogs.

Identify the key molecular features that enhance or diminish activity, thereby guiding future synthetic efforts.

Gain insight into the potential mechanism of action by understanding which physicochemical properties are most important for the molecule's function.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azepane Thiophene Conjugates

Impact of Azepane Ring Substitutions on Biological Activityresearchgate.net

The seven-membered azepane ring is a crucial component of numerous biologically active compounds, offering a flexible yet constrained scaffold that can be modified to enhance pharmacological properties. nih.gov In the context of 2-[2-(Thiophen-2-yl)ethenyl]azepane, substitutions on the azepane ring can significantly modulate the compound's affinity and efficacy for its biological target.

Research on various azepane-containing molecules has demonstrated that the nature and position of substituents on the azepane ring are critical for biological activity. For instance, in a series of N-substituted azepane derivatives, the introduction of different functional groups on the nitrogen atom can lead to a wide range of biological responses. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles can be inferred from related compounds.

To illustrate the potential impact of such substitutions, the following table presents hypothetical data based on common observations in medicinal chemistry for a generic biological target.

Table 1: Illustrative Structure-Activity Relationship of N-Substituted 2-(2-(Thiophen-2-yl)vinyl)azepane Analogs

Compound IDAzepane N-Substituent (R)Biological Activity (IC₅₀, nM)
1a-H500
1b-CH₃250
1c-C₂H₅300
1d-CH₂Ph150
1e-C(O)CH₃800

From this illustrative data, several trends can be observed. Small alkyl substitutions on the nitrogen, such as a methyl group (Compound 1b), may enhance potency compared to the unsubstituted parent compound (Compound 1a). This could be attributed to improved hydrophobic interactions within the binding pocket of the target protein. A larger alkyl group like ethyl (Compound 1c) might show slightly reduced activity, suggesting a potential steric clash. The introduction of a benzyl (B1604629) group (Compound 1d) could significantly increase potency, possibly due to favorable π-π stacking interactions. Conversely, an acetyl group (Compound 1e), being an electron-withdrawing group, might decrease activity, indicating that a basic nitrogen atom is likely important for a key ionic interaction with the target.

Influence of Ethenyl Bridge Configuration (E/Z Isomerism) on Molecular Function

The E and Z isomers of a molecule can be considered as distinct three-dimensional structures, and it is common for one isomer to exhibit significantly higher biological activity than the other. researchgate.net This difference in activity is often due to one isomer having a more complementary fit to the binding site of the target protein. The more active isomer is often referred to as the "eutomer," while the less active one is the "distomer."

Table 2: Hypothetical Biological Activity of E and Z Isomers of this compound

IsomerConfigurationBiological Activity (Ki, nM)
(E)-2-[2-(Thiophen-2-yl)ethenyl]azepaneTrans50
(Z)-2-[2-(Thiophen-2-yl)ethenyl]azepaneCis1000

In this hypothetical scenario, the E-isomer displays significantly higher affinity (lower Ki value) for the target receptor than the Z-isomer. This suggests that the "trans" arrangement of the azepane and thiophene (B33073) rings across the double bond results in a molecular conformation that is more favorable for binding. The Z-isomer, with a "cis" arrangement, may introduce steric hindrance or place key interacting groups in suboptimal positions within the binding site, leading to a dramatic loss of activity.

Role of Thiophene Moiety Modifications on Compound Activityresearchgate.net

The thiophene ring is a common scaffold in medicinal chemistry, valued for its electronic properties and its ability to engage in various interactions with biological targets. nih.gov Modifications to the thiophene moiety of this compound can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity.

SAR studies on various thiophene-containing compounds have shown that the position and nature of substituents on the thiophene ring are critical for potency and selectivity. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on the thiophene ring led to significant variations in efficacy. mdpi.comnih.gov

The following table provides illustrative data on how different substituents on the thiophene ring of a hypothetical this compound analog might affect its biological activity.

Table 3: Illustrative SAR of Thiophene Ring Modifications

Compound IDThiophene Substituent (R')Biological Activity (EC₅₀, µM)
2a-H10.5
2b5-Cl2.1
2c5-Br1.8
2d5-CH₃8.9
2e4-Cl15.2

This illustrative data suggests that introducing a halogen at the 5-position of the thiophene ring (Compounds 2b and 2c) can significantly enhance biological activity compared to the unsubstituted compound (2a). This enhancement could be due to favorable halogen bonding interactions with the target or by altering the electronic properties of the thiophene ring. A small alkyl group like methyl at the 5-position (Compound 2d) has a minor effect on activity. However, moving the chloro substituent to the 4-position (Compound 2e) results in a decrease in activity, highlighting the importance of the substituent's position for optimal interaction with the target.

Pharmacophore Modeling for Understanding Ligand-Target Recognition

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for azepane-thiophene conjugates would define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to the target receptor. nih.gov

For a hypothetical target, a pharmacophore model for this compound might include:

A hydrogen bond acceptor: The nitrogen atom of the azepane ring, if protonated, could act as a hydrogen bond donor, or in its neutral state, as an acceptor.

A hydrophobic feature: The aliphatic carbons of the azepane ring.

An aromatic feature: The thiophene ring, which can engage in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor/donor site: The sulfur atom of the thiophene ring can potentially act as a weak hydrogen bond acceptor. nih.gov

Table 4: Key Pharmacophoric Features of a Hypothetical Azepane-Thiophene Conjugate

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction
Hydrogen Bond Acceptor/DonorAzepane NitrogenIonic or Hydrogen Bonding
Hydrophobic RegionAzepane Ring CarbonsVan der Waals Interactions
Aromatic RingThiophene Ringπ-π Stacking, Hydrophobic Interactions
LinkerEthenyl BridgeProvides optimal spatial orientation

By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogs of this compound with improved potency and selectivity. For example, if the model indicates an unoccupied hydrophobic pocket near the azepane ring, adding a suitable hydrophobic substituent at that position could enhance binding affinity. Similarly, if a hydrogen bond is predicted to be crucial, modifications that strengthen this interaction can be explored. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, is a cornerstone of modern drug discovery.

Mechanistic Investigations of Biological Activities Non Clinical Focus

Elucidation of Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

There is no available research that identifies or characterizes the interaction of 2-[2-(Thiophen-2-yl)ethenyl]azepane with any specific biological targets. Studies that would typically elucidate binding affinities for receptors or inhibitory constants for enzymes have not been published.

In Vitro Assays for Activity Determination (e.g., Enzyme Inhibition, Receptor Binding)

Information from in vitro assays, which are fundamental for determining a compound's biological activity, is not present in the accessible scientific literature. Consequently, there are no data tables or research findings to report on its potential effects in enzyme inhibition or receptor binding assays.

Exploration of Signaling Pathway Modulation

The impact of this compound on intracellular signaling pathways remains unexplored in published research. There are no studies to indicate whether this compound modulates any known signaling cascades.

Investigation of Cellular Mechanisms of Action

Detailed investigations into the cellular mechanisms of action for this compound have not been documented. Research that would typically describe its effects on cellular processes such as apoptosis, proliferation, or other cellular functions is not available.

While research exists on the biological activities of broader, related classes of compounds such as thieno[2,3-c]pyrazole, thiazole, and thienopyridine derivatives, these findings are not directly applicable to this compound and are therefore excluded from this analysis. nih.govresearchgate.netnih.gov

Challenges and Future Research Directions in 2 2 Thiophen 2 Yl Ethenyl Azepane Research

Development of Novel and More Efficient Synthetic Routes

A significant challenge in the advancement of 2-[2-(Thiophen-2-yl)ethenyl]azepane research is the development of efficient, scalable, and stereoselective synthetic methodologies. Current synthetic approaches for thiophene (B33073) and azepane derivatives often face limitations such as harsh reaction conditions, low yields, and the use of expensive or toxic catalysts. nih.govresearchgate.net

Future research should focus on creating more streamlined synthetic pathways. Traditional methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, often require stringent conditions. nih.govrsc.org Modern metal-catalyzed approaches, utilizing catalysts like copper, rhodium, and palladium, have shown promise for constructing the thiophene ring with greater efficiency and regioselectivity. nih.govnih.gov Similarly, the synthesis of the seven-membered azepane ring is challenging due to unfavorable cyclization kinetics. nih.gov Innovative strategies such as photochemical dearomative ring expansion of nitroarenes or tandem amination/cyclization reactions of allenynes present promising avenues for constructing the azepane core under milder conditions. researchgate.netnih.gov

The key challenge for synthesizing this compound lies in the efficient and stereocontrolled coupling of the pre-formed thiophene and azepane moieties or their precursors. Future synthetic strategies could explore multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby improving atom economy and reducing waste. nih.govresearchgate.net The development of green chemistry approaches, employing metal-free catalysts and environmentally benign solvents, is also a critical direction. nih.govorganic-chemistry.org

Synthetic Strategy Description Potential Advantages for Target Compound References
Metal-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura or Heck coupling to form the ethenyl bridge between thiophene and a suitable azepane precursor.High efficiency and functional group tolerance. nih.gov
Ring-Closing Metathesis (RCM) Formation of the azepane ring from a linear precursor already containing the thiophene-ethenyl side chain.Good for constructing medium-sized rings with stereocontrol. researchgate.net
Multicomponent Reactions (MCRs) One-pot synthesis combining three or more reactants to form the target scaffold.Increased efficiency, reduced waste, and rapid library generation. nih.govresearchgate.net
Photochemical Ring Expansion Blue light-mediated transformation of a six-membered aromatic ring (e.g., a substituted piperidine (B6355638) precursor) into the seven-membered azepane ring.Mild reaction conditions and access to complex structures. researchgate.net

Integration of Advanced Computational Methodologies for Activity Prediction

To accelerate the discovery process and reduce the costs associated with laboratory synthesis and screening, the integration of advanced computational methods is essential. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening can provide valuable insights into the potential biological activities of this compound and its derivatives.

Future research should employ these computational tools to build predictive models. For instance, a virtual screening pipeline could be used to dock the compound against a library of known biological targets to identify potential protein interactions. nih.gov This approach has been successfully used to identify 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov By analyzing docking poses and interaction patterns, researchers can predict binding affinity and prioritize the most promising biological targets for experimental validation.

Furthermore, QSAR models can be developed once an initial set of active analogs is synthesized. These models establish a mathematical relationship between the chemical structures of the compounds and their biological activities, allowing for the prediction of potency for newly designed analogs. This computational feedback loop can guide the synthetic chemistry efforts, ensuring that resources are focused on compounds with the highest probability of success.

Exploration of New Biological Targets and Mechanisms of Action

The structural motifs within this compound suggest a broad range of potential biological activities. Thiophene derivatives are known to exhibit anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govresearchgate.net Azepine-containing compounds have been investigated for disorders of the central nervous system (CNS), including convulsions and pain, as well as for anticancer activity. researchgate.netnih.gov

A primary future research direction is the systematic screening of this compound against a diverse panel of biological targets to uncover its therapeutic potential. Based on the activities of related structures, promising areas of investigation include:

Anticancer Activity: Dibenzo[b,f]azepine derivatives have been identified as potent anticancer agents that act as topoisomerase II inhibitors and DNA intercalators. nih.gov The planar thiophene ring and the flexible azepane moiety in the target compound could allow for similar interactions. Screening against various cancer cell lines and key oncology targets like topoisomerase is a logical next step.

Antiviral Activity: Derivatives containing a (thiophen-2-yl)ethenyl moiety have been discovered as potent inhibitors of the dengue virus NS5 polymerase. nih.gov Given the urgent need for new antiviral agents, evaluating the compound against a panel of viruses, particularly RNA viruses, is a high-priority research avenue.

CNS Disorders: The azepane core is present in molecules with activity against CNS targets. researchgate.net Therefore, investigating the potential of this compound to modulate neurotransmitter receptors or ion channels involved in pain, epilepsy, or mood disorders could yield valuable therapeutic leads.

Anti-inflammatory Activity: Thiophene-based compounds have shown potential as anti-inflammatory agents. researchgate.net The compound could be tested for inhibitory activity against enzymes like cyclooxygenases (COX) or mPGES-1. nih.gov

Potential Biological Target Class Rationale Based on Structural Moieties Example Targets References
Cancer Azepines and thiophenes are present in known anticancer agents.Topoisomerase II, Protein Kinases, mPGES-1 nih.govnih.gov
Viral Infections The (Thiophen-2-yl)ethenyl scaffold is a known antiviral pharmacophore.Dengue Virus NS5 Polymerase, other viral polymerases nih.gov
Central Nervous System (CNS) The azepane ring is a common feature in CNS-active drugs.GABA receptors, Serotonin receptors, Ion channels researchgate.net
Inflammation Thiophene derivatives have demonstrated anti-inflammatory and antioxidant effects.COX enzymes, 5-LOX, mPGES-1 researchgate.net

Rational Design of Analogs with Enhanced Specificity and Potency

Once initial biological activities are identified, the next challenge is the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for this optimization phase. By systematically modifying different parts of the this compound scaffold, researchers can determine which structural features are essential for activity.

Future research should focus on a systematic exploration of the chemical space around the lead compound. Key modifications could include:

Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) at the C4 and C5 positions of the thiophene ring to probe interactions with the target protein.

Modification of the Azepane Ring: Introducing substituents on the azepane ring or replacing it with other saturated heterocycles (e.g., piperidine, morpholine) to investigate the impact of ring size and heteroatom placement on activity.

Alteration of the Ethenyl Linker: Modifying the length, rigidity, or stereochemistry (E/Z isomerism) of the linker to optimize the spatial orientation of the thiophene and azepane rings. The linker could also be replaced with other functionalities like an amide or ether bond.

This rational design process, guided by computational modeling and iterative biological testing, will be key to transforming this compound from a chemical curiosity into a potential drug candidate. The principles of analog design, which have been extensively used in developing potent compound series like the fentanyl analogues, can be applied here to fine-tune the pharmacological profile. wikipedia.org

Q & A

Q. What are the established synthetic routes for 2-[2-(Thiophen-2-yl)ethenyl]azepane, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between azepane derivatives and thiophene-based precursors. Optimization requires factorial design to evaluate variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 2^3 factorial design can identify interactions between these variables . Computational reaction path search methods (e.g., quantum chemical calculations) reduce trial-and-error approaches by predicting optimal conditions, as demonstrated in ICReDD's workflow .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms thiophene-azepane connectivity.
  • X-ray Crystallography : Resolves bond lengths and angles, as shown in related thiophene-azepane derivatives (e.g., Acta Crystallographica Section E data) .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=C stretch at ~1600 cm⁻¹). Cross-validation of these techniques ensures structural accuracy .

Q. How does the compound's stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies using a split-plot experimental design. Expose samples to controlled stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Thermodynamic data (e.g., vapor pressure, enthalpy) from NIST reports provide baseline stability metrics .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in thiophene-azepane systems?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects on transition states or competing reaction pathways. Use density functional theory (DFT) to model intermediates and compare with experimental kinetics. For example, ICReDD’s feedback loop integrates computational and experimental data to resolve contradictions . Validate hypotheses using isotopic labeling or in-situ spectroscopy .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction optimization or property prediction?

  • Methodological Answer : AI algorithms trained on historical reaction data predict optimal parameters (e.g., solvent selection, catalyst turnover). COMSOL Multiphysics models mass transfer and heat flow in reactors, enabling virtual screening of scale-up conditions. Recent advances in "smart laboratories" automate real-time adjustments to experimental variables .

Q. What strategies address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Document reaction parameters (e.g., stirring rate, inert gas flow) using APA-style methodologies to ensure clarity .
  • Inter-lab Validation : Share samples for cross-testing via NMR and mass spectrometry.
  • Ethical Reporting : Disclose all deviations (e.g., impurity profiles) in publications, adhering to frameworks like CRDC’s reactor design guidelines .

Q. How do steric and electronic effects of the azepane ring influence the compound’s electronic properties (e.g., HOMO-LUMO gap)?

  • Methodological Answer : Perform frontier molecular orbital analysis using DFT (e.g., Gaussian 16). Compare with cyclic voltammetry data to correlate computational predictions with experimental redox potentials. Refer to ICReDD’s quantum chemical workflows for benchmarking .

Methodological Best Practices

  • Experimental Design : Use factorial designs to evaluate multi-variable interactions .
  • Data Validation : Cross-reference computational models (e.g., DFT, COMSOL) with experimental results to resolve contradictions .
  • Ethical Compliance : Document methodologies rigorously, aligning with CRDC’s classification for chemical engineering research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.